molecular formula FH B1609233 Deuterium fluoride CAS No. 14333-26-7

Deuterium fluoride

Cat. No.: B1609233
CAS No.: 14333-26-7
M. Wt: 21.012505 g/mol
InChI Key: KRHYYFGTRYWZRS-DYCDLGHISA-N
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Description

Deuterium fluoride is a chemical compound formed by the combination of deuterium and fluorine. Deuterium is an isotope of hydrogen, containing one proton and one neutron, while fluorine is a highly reactive halogen. This compound is known for its use in chemical lasers, particularly in military applications due to its high energy output and efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

Deuterium fluoride can be synthesized through the reaction of deuterium gas with fluorine gas. The reaction is highly exothermic and must be conducted under controlled conditions to prevent hazards. The general reaction is:

D2+F22DF\text{D}_2 + \text{F}_2 \rightarrow 2\text{DF} D2​+F2​→2DF

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow reactor where deuterium and fluorine gases are mixed in precise ratios. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to ensure the purity of the product.

Chemical Reactions Analysis

Types of Reactions

Deuterium fluoride primarily undergoes substitution reactions due to the presence of the highly reactive fluorine atom. It can also participate in acid-base reactions, given its acidic nature.

Common Reagents and Conditions

    Substitution Reactions: this compound can react with various organic compounds, replacing hydrogen atoms with deuterium. This is often done using catalysts such as palladium or platinum.

    Acid-Base Reactions: this compound can react with bases to form deuterium salts and water.

Major Products

The major products of reactions involving this compound depend on the specific reactants and conditions used. For example, in substitution reactions with hydrocarbons, deuterated organic compounds are formed.

Scientific Research Applications

Deuterium fluoride has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of deuterated compounds, which are valuable in studying reaction mechanisms and kinetics.

    Biology: Deuterated compounds are used in metabolic studies to trace biochemical pathways.

    Medicine: this compound lasers are used in certain types of medical imaging and treatments.

    Industry: this compound lasers are employed in materials processing, such as cutting and welding, due to their high precision and energy output.

Mechanism of Action

The mechanism by which deuterium fluoride exerts its effects is primarily through its high reactivity and energy release during chemical reactions. In lasers, this compound molecules are excited to higher energy states, and the subsequent relaxation to lower energy states releases photons, producing laser light. The molecular targets and pathways involved include the excitation of this compound molecules and the emission of infrared radiation.

Comparison with Similar Compounds

Similar Compounds

    Hydrogen Fluoride: Similar to deuterium fluoride but contains hydrogen instead of deuterium. It is also used in chemical lasers but has different energy characteristics.

    Deuterium Chloride: Another deuterated compound used in various chemical applications but with chlorine instead of fluorine.

Uniqueness

This compound is unique due to its combination of deuterium and fluorine, which gives it distinct properties such as higher bond strength and different vibrational energy levels compared to hydrogen fluoride. These properties make it particularly useful in high-energy applications like chemical lasers.

Properties

IUPAC Name

(2H)fluorane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/FH/h1H/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHYYFGTRYWZRS-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FH
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032281
Record name Deuterium fluoride
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Molecular Weight

21.01250494 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14333-26-7
Record name Hydrofluoric acid-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14333-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deuterium fluoride
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Record name Deuterium fluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2H]hydrogen fluoride
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Synthesis routes and methods I

Procedure details

N-ethyl-N-methoxymethylpyrrolidinium chloride (44.3 g) was mixed with a solution of hydrofluoric acid. N2 was bubbled through the mixture with heating at 60° C. to remove hydrogen chloride and an excess of hydrofluoric acid and obtain 62.10 g of N-ethyl-N-methoxymethylpyrrolidinium fluoride. In 1000 g of 50% aqueous solution of hydrofluoric acid was dissolved 156 g of aluminum hydroxide at room temperature and the mixture was filtered. The filtrate was cooled to obtain 442.76 g of aluminum fluoride nonahydrates. To 46.00 g of the above N-ethyl-N-methoxymethylpyrrolidinium fluoride was added 53.04 g of aluminum fluoride nonahydrates at 50° C. with stirring. N2 was bubbled through the mixture with heating at 130° C. to remove hydrofluoric acid and obtain 45.5 g of the desired product (brown liquid). The product was checked for 1H-NMR and electrical conductivity as in Example 1.
Name
N-ethyl-N-methoxymethylpyrrolidinium chloride
Quantity
44.3 g
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Synthesis routes and methods II

Procedure details

N-methoxymethyl-N-methylpyrrolidinium chloride (50.0 g) was mixed with a solution of hydrofluoric acid. N2 was bubbled through the mixture with heating at 60° C. to remove hydrogen chloride and an excess of hydrofluoric acid and obtain 59.52 g of N-methoxymethyl-N-methylpyrrolidinium fluoride. In 1000 g of 50% aqueous solution of hydrofluoric acid was dissolved 156 g of aluminum hydroxide at room temperature and the mixture was filtered. The filtrate was cooled to obtain 442.76 g of aluminum fluoride nonahydrates. To 30.4 g of the above N-methoxymethyl-N-methylpyrrolidinium fluoride was added 36.4 g of aluminum fluoride nonahydrates at 50° C. with stirring. N2 was bubbled through the mixture with heating at 130° C. to remove hydrofluoric acid and obtain 29.4 g of the desired product (brown liquid). The product was checked for 1H-NMR, electrical conductivity and voltage resistance as in Example 1.
Name
N-methoxymethyl-N-methylpyrrolidinium chloride
Quantity
50 g
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reactant
Reaction Step One
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Synthesis routes and methods III

Procedure details

N-ethoxymethyl-N-methylpyrrolidinium chloride (60.90 g) was mixed with a solution of hydrofluoric acid. N2 was bubbled through the mixture with heating at 60° C. to remove hydrogen chloride and an excess of hydrofluoric acid and obtain 62.10 g of N-ethoxymethyl-N-methylpyrrolidinium fluoride. In 1000 g of 50% aqueous solution of hydrofluoric acid was dissolved 156 g of aluminum hydroxide at room temperature and the mixture was filtered. The filtrate was cooled to obtain 442.76 g of aluminum fluoride nonahydrates. To 46.70 g of the above N-ethoxymethyl-N-methylpyrrolidinium fluoride was added 53.40 g of aluminum fluoride nonahydrates at 50° C. with stirring. N2 was bubbled through the mixture with heating at 130° C. to remove hydrofluoric acid and obtain 46.80 g of the desired product (brown liquid). The product was checked for 1H-NMR and electrical conductivity as in Example 1.
Name
N-ethoxymethyl-N-methylpyrrolidinium chloride
Quantity
60.9 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

In one embodiment, 1,1,1,2,3-pentafluoropropane is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2-propene. In another embodiment, 1,1,1,2,3-pentafluoropropene is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2,3,3-trichloropropane (CFC-215bb). In some embodiments, hydrogen fluoride is produced as a by-product via the unintended dehydrofluorination of 1,1,1,2,3-pentafluoropropane over a hydrogenation catalyst, to produce 1,1,1,2-tetrafluoropropene and hydrogen fluoride. Under the hydrogenation conditions, 1,1,1,2-tetrafluoropropene is hydrogenated to 1,1,1,2-tetrafluoropropane. In some embodiments, hydrogen fluoride is produced as a by-product via the over hydrogenation of 1,1,1,2,3-pentafluoropropane which produces 1,1,1,2-tetrafluoropropane.
Quantity
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Synthesis routes and methods V

Procedure details

In one embodiment, 1,1,1,2,3-pentafluoropropane is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2-propene. In another embodiment, 1,1,1,2,3-pentafluoropropene is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2,3,3-trichloropropane (CFC-215bb). In some embodiments, hydrogen fluoride is produced as a by-product via the unintended dehydrofluorination of 1,1,1,2,3-pentafluoropropane over a hydrogenation catalyst, to produce 1,1,1,2-tetrafluoropropene and hydrogen fluoride. Under the hydrogenation conditions, 1,1,1,2-tetrafluoropropene is hydrogenated to 1,1,1,2-tetrafluoropropane. In some embodiments, hydrogen fluoride is produced as a by-product via the over hydrogenation of 1,1,1,2,3-pentafluoropropane which produces 1,1,1,2-tetrafluoropropane.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deuterium fluoride

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